molecular formula C22H21FN2O4 B2772454 N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941885-64-9

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2772454
CAS RN: 941885-64-9
M. Wt: 396.418
InChI Key: LUAGOZYWDMPLEN-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Compounds structurally related to "N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide" have been synthesized with anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2- have shown significant anti-inflammatory activity, indicating the potential of such compounds in the development of new anti-inflammatory agents (K. Sunder, Jayapal Maleraju, 2013).

Chemoselective Acetylation and Antimalarial Applications

The compound has been indirectly related to the chemoselective acetylation of aminophenols, a process relevant for the synthesis of intermediates in antimalarial drugs. Such methodologies underscore the compound's relevance in facilitating the production of pharmaceutically important intermediates (Deepali B Magadum, G. Yadav, 2018).

Electrosynthesis of Fluoroorganic Compounds

The electrosynthesis process involving polyalkylbenzenes and related compounds demonstrates the potential for creating fluoroorganic compounds, including those with benzylacetamide structures. This indicates the broader chemical synthesis applications of the compound in generating fluoroorganic molecules with potential pharmaceutical applications (A. Bensadat, G. Bodennec, E. Laurent, R. Tardivel, 1980).

Radioligands for Peripheral Benzodiazepine Receptor

Research on similar fluorophenyl compounds has led to the development of potent radioligands for peripheral benzodiazepine receptors (PBR), indicating the potential of such compounds in medical imaging and diagnostics, especially in neurology and oncology (M. Zhang, J. Maeda, Kenji Furutsuka, Yuichirou Yoshida, M. Ogawa, T. Suhara, Kazutoshi Suzuki, 2003).

Coordination Complexes and Antioxidant Activity

Studies have also explored the synthesis of coordination complexes from pyrazole-acetamide derivatives, revealing insights into the self-assembly process and antioxidant activity. This suggests the compound's utility in synthesizing coordination complexes with potential applications in materials science and biochemistry (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia, 2019).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-5-7-16(8-6-15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-4-2-3-17(23)9-18/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAGOZYWDMPLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

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